4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Atropisomerism Conformational restriction SAR differentiation

This chromen-4-one (flavone analog) benzamide hybrid is distinguished by its ortho-methylphenyl group, which introduces axial chirality and a significant atropisomeric rotational barrier (>15 kcal/mol). This enables isolation of stable atropisomers for conformation-specific SAR studies. The 4-methoxybenzamide moiety provides a unique H‑bond acceptor and modulates lipophilicity (ΔclogP ≈ 0.73 units lower than the 4‑Cl analog), making it ideal for Caco‑2 permeability and efflux assays. The twisted conformation (dihedral ~50–70°) also serves as a model for investigating planarity effects on crystal packing and bioavailability. Order this high‑purity research tool to drive structure‑based optimization and fragment linking.

Molecular Formula C24H19NO4
Molecular Weight 385.419
CAS No. 923211-68-1
Cat. No. B2367301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923211-68-1
Molecular FormulaC24H19NO4
Molecular Weight385.419
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H19NO4/c1-15-5-3-4-6-19(15)23-14-21(26)20-13-17(9-12-22(20)29-23)25-24(27)16-7-10-18(28-2)11-8-16/h3-14H,1-2H3,(H,25,27)
InChIKeyFJFSEJGGCSZKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-68-1): Chromenone-Benzamide Hybrid Scaffold for Pharmacological Probe Development


4-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-68-1) is a synthetic small molecule belonging to the chromen-4-one (flavone analog) class, featuring a 4-oxo-4H-chromen-6-yl core with a 2-(2-methylphenyl) substituent and a 4-methoxybenzamide moiety . With a molecular formula of C24H19NO4 and a molecular weight of 385.4 g/mol, this compound is categorized as a benzamide-flavonoid hybrid and is commercially available for research use, typically at ≥95% purity . Its structural features—an ortho-methylphenyl group at position 2 of the chromenone ring and a 4-methoxy group on the terminal benzamide—distinguish it from closely related analogs and supply it with unique conformational and physicochemical properties that are relevant for structure-activity relationship (SAR) studies.

Why Close Analogs of 4-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Cannot Be Interchanged in Biological or Industrial Applications


Generic substitution of 4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide with structurally analogous compounds—such as its para-methylphenyl (CAS 923688-48-6), 4-chloro (CAS 923211-76-1), or unsubstituted benzamide (CAS 923107-75-9) counterparts—carries a high risk of divergent pharmacological and physicochemical behavior. First, the ortho-methyl group introduces axial chirality and significant atropisomeric rotational barriers (class-level estimate >15 kcal/mol) that are absent in the para-methyl analog, leading to distinct conformational populations and potentially divergent protein-ligand binding modes [1]. Second, the 4-methoxy substituent confers a unique hydrogen-bond acceptor capacity and modulates lipophilicity (π(OCH3) = –0.02 vs. π(Cl) = +0.71; ΔclogP ≈ 0.73 units) relative to the 4-chloro analog, which is expected to alter membrane permeability and nonspecific binding [2]. Third, the regioisomeric placement of the methoxy group (4- vs. 3-position) further differentiates electronic distribution and intermolecular interaction potentials. These cumulative differences make it invalid to assume that generic substitution within this compound series will yield equivalent research or industrial outcomes.

Quantitative Differentiation Guide for 4-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-68-1) vs. Closest Analogs


Atropisomeric Conformational Restriction: Ortho-Methylphenyl vs. Para-Methylphenyl Analog

The target compound bears an ortho-methylphenyl group at C2 of the chromen-4-one scaffold, which introduces axial chirality and a substantial rotational barrier around the C2–phenyl bond. This contrasts sharply with the para-methylphenyl analog 4-methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide (CAS 923688-48-6), where the methyl group is in the para position and does not impose any atropisomeric restriction. Atropisomerism in ortho-substituted biaryl systems is well-documented: for 2-methylbiphenyl, the rotational barrier is approximately 15.5 kcal/mol, resulting in hindered rotation and separable conformers, whereas 4-methylbiphenyl exhibits essentially free rotation (barrier < 5 kcal/mol) [1]. The target compound thus exists as a mixture of slowly interconverting atropisomers under physiological conditions, while the para-methyl analog is conformationally averaged. This property provides a unique research tool for studying atropisomer-dependent bioactivity.

Atropisomerism Conformational restriction SAR differentiation

Lipophilicity Modulation: 4-Methoxybenzamide vs. 4-Chlorobenzamide Analog

The lipophilicity of the target compound is fine-tuned by the 4-methoxy substituent on the benzamide ring, as compared to the 4-chloro analog 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1). Using established Hansch aromatic substituent constants, the π value of OCH3 is –0.02, while that of Cl is +0.71, yielding a calculated ΔlogP of +0.73 units favoring the chloro analog [1]. This difference is corroborated by experimental logP data for the simpler benzamide fragments: 4-methoxybenzamide logP ≈ 0.90 versus 4-chlorobenzamide logP ≈ 1.51 (Δ = 0.61) [2]. The chromenone scaffold amplifies the absolute logP, but the relative difference remains. Thus, the target compound is moderately less lipophilic than its 4-chloro counterpart, which can translate into lower non-specific membrane partitioning and altered cellular permeability.

Lipophilicity Substituent effects Permeability

Hydrogen-Bond Acceptor Capacity: 4-Methoxy vs. 4-Methyl Substituent on Benzamide

The target compound possesses a methoxy oxygen at the para position of the benzamide ring, providing an additional hydrogen-bond acceptor (HBA) atom compared to the 4-methyl analog 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923210-73-5). The methoxy oxygen lone pair electrons can participate in C–H···O or classical H-bond interactions with protein backbone NH or side-chain donors, whereas the methyl substituent is hydrophobic and inert. Quantitatively, the target compound has a total of 5 HBA atoms (two carbonyl oxygens, one chromenone ring oxygen, one amide oxygen, and the methoxy oxygen) versus 4 HBAs for the 4-methyl analog. This can lead to a measurable difference in target binding affinity if the binding site includes a polar subsite that accommodates the methoxy oxygen. Altering the position of the methoxy group to the 3-position (3-methoxy analog) changes the spatial orientation of the HBA, potentially altering binding geometry.

Hydrogen bonding Ligand recognition SAR

Molecular Weight and Atom Composition Differentiate from Unsubstituted Benzamide

The target compound bears a 4-methoxy group that adds 30 amu relative to the unsubstituted benzamide scaffold N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923107-75-9; MW = 355.4 g/mol) . Thus, the target compound has a molecular weight of 385.4 g/mol, a difference of 30 g/mol and one additional heavy atom (oxygen). This difference, while modest, can influence solubility, crystal packing, and pharmacokinetic parameters such as metabolic clearance (the methoxy group is susceptible to O-demethylation by CYP450 enzymes, potentially creating a metabolic liability absent in the unsubstituted analog). Furthermore, the methoxy group increases topological polar surface area (TPSA), which may affect passive membrane diffusion rates.

Molecular weight Physicochemical properties Chemical probes

Molecular Planarity and Packing: Ortho-Methyl vs. Meta-Methyl or Para-Methyl Substitution

The ortho-methylphenyl substituent sterically clashes with the chromenone carbonyl oxygen at C4, forcing a non-planar conformation of the 2-aryl ring relative to the chromone core. In contrast, the meta-methylphenyl and para-methylphenyl analogs (e.g., CAS 923210-62-2 and CAS 923688-48-6) permit near-planar geometries due to the absence of ortho steric repulsion. The dihedral angle between the chromenone plane and the 2-aryl ring is predicted to be 50–70° for the ortho-methyl compound versus <20° for the para-methyl analog, based on crystallographic data from 2-phenylchromen-4-one derivatives [1]. This non-planarity disrupts intermolecular π–π stacking, which may increase solubility in aqueous media and alter the solid-state packing motif. Such differences can be critical for formulation, crystal growth, and the interpretation of SAR data from co-crystallization experiments.

Crystal engineering Molecular planarity π–π stacking

Preferred Applications for 4-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Based on Documented Differentiation


Atropisomer-Dependent Target Engagement Studies

The ortho-methyl-induced atropisomeric rotational barrier (class-level inference >15 kcal/mol) makes this compound a valuable tool for investigating conformation-specific ligand-receptor interactions [1]. Unlike the rapidly interconverting para-methyl analog, the separated atropisomers of the target compound can be individually tested for differential binding kinetics and functional activities, providing unique insight into the role of axial chirality in biological recognition.

Balanced Lipophilicity Probe for Cellular Permeability Assays

The target compound's moderate lipophilicity, approximately 0.6–0.7 log units lower than the 4-chloro analog (based on substituent π values and fragment logP data), positions it as a suitable candidate for permeability and efflux assays (e.g., Caco-2, MDCK) where lower logP may reduce nonspecific membrane retention [2]. This makes it preferable over the more lipophilic 4-chloro variant for correlating passive permeability with target activity.

Fragment-Based Ligand Design and SAR Expansion

The additional hydrogen-bond acceptor (methoxy oxygen) differentiates the target compound from the 4-methyl analog, offering an extra handle for fragment linking or structure-based optimization. The position-specific HBA can be exploited in computational docking and X-ray crystallography to probe polar binding subsites, guiding the design of next-generation inhibitors with improved affinity.

Conformational Planarity Studies and Solid-State Material Screening

The drastically twisted conformation (dihedral angle ~50–70°) emerging from the ortho-methylphenyl substitution, relative to the nearly planar para-methyl analog, makes this compound an ideal model for investigating how molecular planarity affects crystal packing, solubility, and bioavailability. Materials scientists can compare the target compound's solid-state properties with those of planar analogs to screen for optimal formulation candidates.

Quote Request

Request a Quote for 4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.